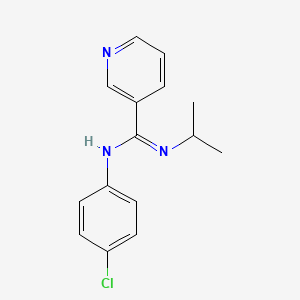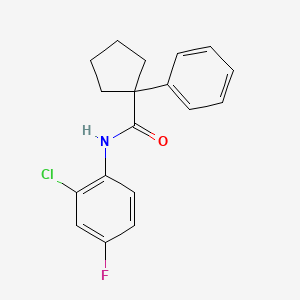
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClFNO and its molecular weight is 317.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory cytokines .
Mode of Action
TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Upon TLR4 activation, several biochemical pathways are initiated, leading to the production of proinflammatory cytokines. TAK-242 suppresses these pathways, resulting in the inhibition of cytokine production . Specifically, it inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .
Pharmacokinetics
Its potent inhibitory effects on cytokine production were observed at nanomolar concentrations, suggesting a high degree of bioavailability .
Result of Action
TAK-242 suppresses the production of multiple cytokines, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . This results in a reduction of inflammation, making TAK-242 a potential therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-12-14(20)8-9-16(15)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQGCPDRXKRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol](/img/structure/B2847561.png)
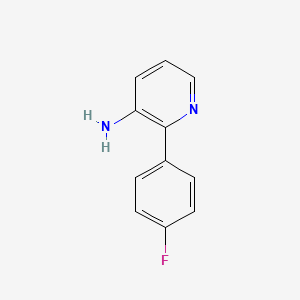
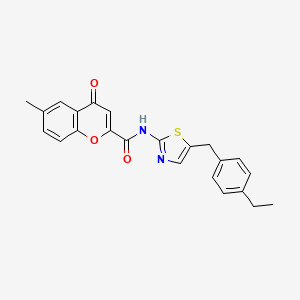
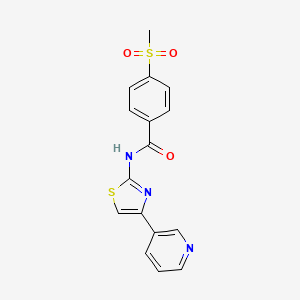
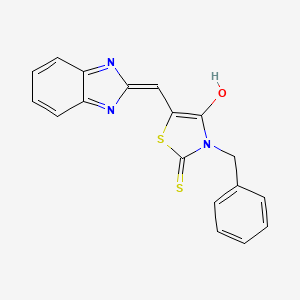
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)
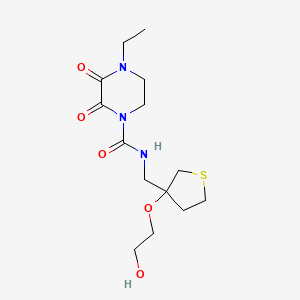
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B2847576.png)
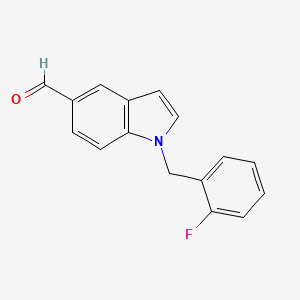
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)
